molecular formula C15H25ClN2 B068915 1,3-Dicyclohexyl-imidazolium chloride CAS No. 181422-72-0

1,3-Dicyclohexyl-imidazolium chloride

Cat. No. B068915
M. Wt: 268.82 g/mol
InChI Key: UPJKDKOHHMKJAY-UHFFFAOYSA-M
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Description

1,3-Dicyclohexyl-imidazolium Chloride is a white solid powder . It is used in the preparation of Carboxylic Acid by catalytic oxidation of Aldehyde .


Synthesis Analysis

1,3-Dicyclohexyl-imidazolium Chloride can be synthesized through the chloromethylation of imidazole. This synthesis method typically involves the reaction of imidazole with chloromethane in the presence of a strong base, followed by crystallization purification of the product .


Molecular Structure Analysis

The empirical formula of 1,3-Dicyclohexyl-imidazolium Chloride is C15H25ClN2 . Its molecular weight is 268.83 .


Chemical Reactions Analysis

1,3-Dialkyl imidazolium salts, such as 1,3-Dicyclohexyl-imidazolium Chloride, are amongst the most versatile family of ionic liquids (ILs) for catalytic processes. They can act as solvents, supports, or modifiers given their anisotropic-like structural organization, as well as their modular physical-chemical properties .


Physical And Chemical Properties Analysis

1,3-Dicyclohexyl-imidazolium Chloride is a white solid powder . It has a melting point of 101-144°C (decomposition) . It is soluble in water .

Scientific Research Applications

Organic Synthesis Catalysis

1,3-Dicyclohexyl-imidazolium chloride: is widely used as a catalyst in organic synthesis. Its ionic nature and stability under reaction conditions make it an excellent medium for promoting various chemical reactions. It facilitates reactions such as nucleophilic substitutions and eliminations, where its imidazolium ring can stabilize transition states and intermediates .

Ionic Liquid Formation

This compound serves as a precursor for the generation of ionic liquids. Ionic liquids are salts in the liquid state below 100°C, which are used as solvents and catalysts in chemistry due to their low volatility and high thermal stability . They’re particularly useful in green chemistry applications.

Pharmaceutical Research

In pharmaceutical research, 1,3-Dicyclohexyl-imidazolium chloride is utilized for the synthesis of bioactive imidazole derivatives. These derivatives are key components in drugs that target various diseases, including antifungals and anticancer agents .

Material Science

The compound finds application in material science, particularly in the synthesis of polymers and functional materials. Its ability to act as a molecular scaffold allows for the creation of complex structures with specific properties .

Agrochemical Development

Imidazolium compounds, including 1,3-Dicyclohexyl-imidazolium chloride , are used in the development of agrochemicals. They play a role in creating pesticides and herbicides, where the imidazole ring is a common motif .

Dye Sensitized Solar Cells

The compound is also explored in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). It can be used to synthesize imidazole-based dyes, which are essential components in DSSCs for capturing light and converting it into electricity .

Analytical Chemistry

In analytical chemistry, 1,3-Dicyclohexyl-imidazolium chloride is used as a reagent in various spectroscopic and chromatographic methods. It helps in the analysis of complex mixtures by acting as a phase transfer catalyst .

Environmental Science

Lastly, it’s being researched for environmental applications, such as in the absorption and separation of gases. Its ionic nature can be tailored to selectively bind and remove pollutants from the air or water .

Safety And Hazards

1,3-Dicyclohexyl-imidazolium Chloride can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

1,3-Dicyclohexyl-imidazolium Chloride can be used as a catalyst, especially in ionic liquid catalytic reactions in organic synthesis . It can also be used in the synthesis of aromatic compounds and nucleophilic substitution reactions in organic chemistry . Furthermore, it can be used in the synthesis of biologically active compounds, such as drugs and pesticides .

properties

IUPAC Name

1,3-dicyclohexylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-15H,1-10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKDKOHHMKJAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449781
Record name 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexyl-imidazolium chloride

CAS RN

181422-72-0
Record name 1,3-DICYCLOHEXYL-IMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dicyclohexylimidazolium Chloride (This product is only available for selling domestically in Japan)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FL Yu, JJ Jiang, DM Zhao, CX Xie, ST Yu - RSC advances, 2013 - pubs.rsc.org
A serial of imidazolium chiral ionic liquids starting from commercially available (−)-menthol as a chiral pool have been synthesized and successfully used for catalyzing conjugate …
Number of citations: 23 pubs.rsc.org
H Ren, H Qian, Q Hou, W Li, M Ju - Separation and Purification Technology, 2023 - Elsevier
Ionic liquids (ILs) have been widely researched as green solvents and have shown remarkable performance in organic synthesis, analytical purification, and electrochemistry. Studies …
Number of citations: 3 www.sciencedirect.com
B Feng, Y Yang, J You - Chemical Science, 2020 - pubs.rsc.org
Methylation is one of the most fundamental conversions in medicinal and material chemistry. Extension of substrate types from aromatic halides to other unconventional aromatic …
Number of citations: 30 pubs.rsc.org
S Manna, KK Das, S Nandy, D Aich, S Paul… - Coordination Chemistry …, 2021 - Elsevier
Organoboron compounds are versatile intermediate for a diverse range of synthetic transformations. The development of methodologies for the synthesis of organoboron compounds …
Number of citations: 21 www.sciencedirect.com
L Guo, M Rueping - Accounts of Chemical Research, 2018 - ACS Publications
Conspectus The utilization of carboxylic acid esters as electrophiles in metal-catalyzed cross-coupling reactions is increasingly popular, as environmentally friendly and readily …
Number of citations: 166 pubs.acs.org

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